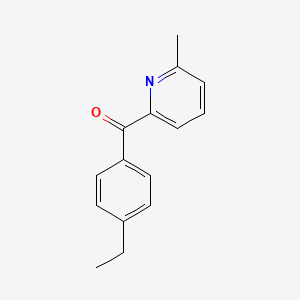

2-(4-Ethylbenzoyl)-6-methylpyridine

Description

2-(4-Ethylbenzoyl)-6-methylpyridine is a pyridine derivative characterized by a 6-methylpyridine core substituted at the 2-position with a 4-ethylbenzoyl group. For instance, compounds bearing the 4-ethylbenzoyl moiety, such as N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide, are known for pesticidal applications (e.g., tebufenozide) . The 6-methylpyridine scaffold is recurrent in bioactive molecules, including mGluR5 antagonists and antifungal agents, suggesting that this compound may share similar synthetic pathways or functional properties .

Properties

IUPAC Name |

(4-ethylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-12-7-9-13(10-8-12)15(17)14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJUQJQPNAAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 4-ethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-(4-Ethylbenzoyl)-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzoyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylbenzoyl group can facilitate binding to hydrophobic pockets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

M-MPEP’s phenylethynyl substituent enables π-stacking interactions (3.7 Å spacing in crystal structure), critical for mGluR5 antagonism . By contrast, the 4-ethylbenzoyl group could favor hydrophobic binding in agrochemical targets.

Synthesis: M-MPEP is synthesized via Sonogashira cross-coupling between 2-iodo-6-methylpyridine and 3-methoxyphenylacetylene . A similar approach (e.g., Suzuki-Miyaura coupling) may apply to this compound using a 4-ethylbenzoyl boronic acid. The benzohydrazide analog (tebufenozide) employs hydrazide coupling, suggesting divergent reactivity for the target compound .

Biological Activity :

- M-MPEP’s planar structure and π-stacking optimize mGluR5 binding, whereas this compound’s bulkier substituent may limit central nervous system activity but enhance pesticidal efficacy .

- The ethoxy-phenylpyridine derivative in exhibits antifungal activity, underscoring the pyridine scaffold’s versatility in drug design.

Physicochemical and Crystallographic Data

Table 2: Physical Properties and Structural Metrics

Analysis :

- M-MPEP’s near-planar conformation (torsion angles <6°) facilitates tight receptor binding, whereas this compound’s benzoyl group may introduce steric hindrance, reducing planarity .

Market and Industrial Relevance

- 2-(Bromomethyl)-6-methylpyridine , a precursor for pyridine derivatives, is synthesized via bromination and has significant market demand in agrochemical and pharmaceutical industries . This highlights the commercial viability of 6-methylpyridine-based compounds like this compound.

Biological Activity

2-(4-Ethylbenzoyl)-6-methylpyridine is a compound that belongs to the class of pyridine derivatives. Its unique structure, featuring both ethyl and methyl groups, suggests potential biological activity that warrants investigation. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data.

Molecular Structure

- Chemical Formula : C14H15NO

- Molecular Weight : 213.28 g/mol

- CAS Number : 1187166-08-0

Structural Characteristics

The compound consists of a pyridine ring substituted with an ethylbenzoyl group at the 2-position and a methyl group at the 6-position. This configuration may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The presence of the benzoyl group may enhance lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Research involving cancer cell lines has demonstrated cytotoxic effects, particularly against breast and colon cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 15 |

| HeLa (Cervical) | 20 |

The results indicate that the compound's efficacy varies across different cancer types, with MCF-7 cells being the most sensitive.

Enzyme Inhibition Studies

Further investigations have focused on the inhibition of specific enzymes by this compound. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression.

Table: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Cyclin-dependent kinase 1 (CDK1) | 5 |

| Protein kinase B (AKT) | 12 |

Toxicological Profile

While exploring therapeutic potentials, it is crucial to consider the compound's safety profile. Preliminary toxicological assessments suggest a moderate safety margin, but further studies are necessary to fully characterize its toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.